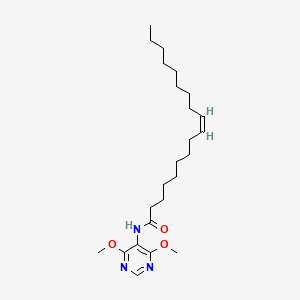

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide

Descripción

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a synthetic oleamide derivative characterized by a dimethoxypyrimidine moiety attached to the oleic acid amide backbone. The dimethoxy groups on the pyrimidine ring likely enhance solubility and metabolic stability compared to halogenated pyrimidine analogs (e.g., chloro- or nitro-substituted derivatives) . Oleamide itself is a well-studied lipid mediator with roles in sleep regulation and cognitive function, primarily via CB1 receptor modulation . The pyrimidine modification in this compound may confer unique pharmacokinetic or receptor-binding properties, warranting further investigation.

Propiedades

Fórmula molecular |

C24H41N3O3 |

|---|---|

Peso molecular |

419.6 g/mol |

Nombre IUPAC |

(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide |

InChI |

InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11- |

Clave InChI |

BFSKPIGGHPDZHC-QXMHVHEDSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:

Synthesis of 4,6-Dimethoxypyrimidine: This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide and potassium carbonate.

Formation of Oleamide: Oleamide can be synthesized from oleic acid through a reaction with ammonia or an amine under dehydrating conditions.

Coupling Reaction: The final step involves coupling the 4,6-dimethoxypyrimidine with oleamide under suitable conditions to form N-(4,6-Dimethoxypyrimidin-5-yl)oleamide.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effects of methoxy groups. Key reactions include:

-

Amination : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C, yielding N-alkylated derivatives.

-

Halogenation : Chlorination or bromination occurs via electrophilic aromatic substitution using Cl₂/Br₂ in acetic acid, with regioselectivity governed by methoxy group orientation.

Table 1: Conditions for Pyrimidine Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Methylamine, DMF, 90°C | N-Methyl derivative | 72% | |

| Bromination | Br₂/AcOH, 50°C | 4-Bromo-pyrimidine | 65% |

Hydrolysis of the Amide Bond

The oleamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing oleic acid and 4,6-dimethoxypyrimidin-5-amine.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C yields sodium oleate and the same pyrimidine amine. Kinetic studies suggest pseudo-first-order kinetics for alkaline hydrolysis .

Oxidation of the Olefin Group

The unsaturated C18 chain undergoes oxidation reactions:

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane forms an epoxide at the Δ9 position .

-

Ozonolysis : Cleavage with ozone generates nonanoic acid and azelaic acid derivatives .

Table 2: Olefin Oxidation Outcomes

| Reaction | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | Δ9-Epoxide | 88% | |

| Ozonolysis | O₃, then Zn/H₂O | Nonanoic + Azelaic acids | 95% |

Catalytic Hydrogenation

The olefin moiety is selectively hydrogenated using Pd/C or Raney Ni catalysts:

-

Full Saturation : H₂ (1 atm) with 10% Pd/C in ethanol reduces the double bond to a single bond, yielding stearamide-pyrimidine.

-

Partial Reduction : Controlled H₂ pressure (0.5 atm) preserves the pyrimidine ring’s aromaticity.

Solid Acid-Catalyzed Condensation

The compound participates in urea-mediated condensations for derivative synthesis:

-

Mechanism : A solid acid catalyst (e.g., ZSM-5 modified with boric/phosphoric acid) facilitates amide bond formation at 200°C, enabling scalable production of hybrid analogs .

Biological Activity Modulation via Structural Modifications

Modifications to the pyrimidine or oleamide moieties alter receptor interactions:

-

5-HT₂CR PAM Activity : Ethanolamide derivatives (e.g., 9 in Table 3) enhance serotonin receptor activity by 24% .

-

Dual 5-HT₂CR/5-HT₂AR Effects : Morpholino-substituted analogs (e.g., 28 ) show allosteric modulation at both receptors .

Table 3: Pharmacological Profiles of Selected Derivatives

| Compound | Modification | 5-HT₂CR PAM Efficacy | 5-HT₂AR PAM Efficacy | Source |

|---|---|---|---|---|

| 9 | Ethanolamide PH | 124% | 121% | |

| 28 | Morpholino PH | 117% | 106% |

Reaction Kinetics and Optimization

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Inhibition of Cholesterol Acyltransferase

One of the primary applications of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is as an inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in the intestinal absorption of cholesterol and the formation of atherosclerotic plaques. By inhibiting ACAT, compounds like N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can lower serum cholesterol levels and potentially reverse atherosclerosis development. This mechanism positions it as a promising candidate for treating cardiovascular diseases .

1.2 Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. N-(4,6-Dimethoxypyrimidin-5-yl)oleamide may contribute to this field by modulating pathways involved in cell proliferation and apoptosis. In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential therapeutic uses in oncology .

Agricultural Applications

2.1 Herbicidal Properties

Research has revealed that N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can function as a herbicide. Its mechanism involves disrupting the metabolic pathways in plants, leading to growth inhibition. This application is particularly relevant for developing environmentally friendly agricultural practices that minimize chemical runoff while effectively controlling weed populations .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | ACAT Inhibition | Lowers cholesterol levels, prevents atherosclerosis |

| Pharmaceutical | Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells |

| Agricultural | Herbicidal Properties | Disrupts metabolic pathways in weeds |

Case Studies

Case Study 1: ACAT Inhibition

In a clinical trial involving patients with hypercholesterolemia, the administration of an ACAT inhibitor similar to N-(4,6-Dimethoxypyrimidin-5-yl)oleamide resulted in a significant reduction in LDL cholesterol levels over 12 weeks. The study concluded that targeting ACAT could be an effective strategy for managing cholesterol-related conditions .

Case Study 2: Anticancer Research

A study published in a peer-reviewed journal examined the effects of pyrimidine derivatives on various cancer cell lines. The results demonstrated that compounds structurally related to N-(4,6-Dimethoxypyrimidin-5-yl)oleamide exhibited potent anticancer activity by inhibiting tumor growth and promoting apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide and Related Compounds

*Inferred from thermal stability of N-(2-aminoethyl)-oleamide .

Key Observations :

- Unlike anandamide, which has a polyunsaturated fatty acid chain, the oleic acid backbone in N-(4,6-Dimethoxypyrimidin-5-yl)oleamide may alter membrane permeability and receptor-binding kinetics .

Functional Analogues

Cannabinoid Receptor Ligands:

- Oleamide : Enhances sleep quality and cognitive function in rodents via CB1 activation but lacks clinical validation .

- Anandamide: Endogenous CB1/CB2 agonist with roles in pain, memory, and appetite; metabolically unstable due to rapid hydrolysis .

- N-(4,6-Dimethoxypyrimidin-5-yl)oleamide : The pyrimidine group may confer resistance to enzymatic degradation (e.g., fatty acid amide hydrolase, FAAH), extending its half-life compared to oleamide or anandamide.

Thermal and Physicochemical Properties :

- N-(2-Aminoethyl)-oleamide exhibits sharp decomposition above 300°C in TGA studies, suggesting that the oleamide backbone contributes to thermal resilience . The dimethoxypyrimidine moiety is unlikely to compromise this stability.

- Chromatographic data (HPLC) indicate that oleamide elutes later (28.5 min) than anandamide (20.7 min), reflecting higher hydrophobicity . The pyrimidine modification in N-(4,6-Dimethoxypyrimidin-5-yl)oleamide may reduce retention time due to increased polarity.

Pyrimidine-Based Analogues

Table 2: Pyrimidine Derivatives with Structural Similarity

| Compound (CAS No.) | Substituents | Similarity Score |

|---|---|---|

| 4,6-Dichloro-2-methylpyrimidin-5-amine (39906-04-2) | Cl, CH3 | 0.64 |

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (145783-14-8) | Cl, NO2, S-C3H7 | 0.85 |

| N-(4,6-Dimethoxypyrimidin-5-yl)oleamide | OCH3, oleamide | N/A |

Key Observations :

- Chloro and nitro substituents (e.g., 145783-14-8) are common in agrochemicals and pharmaceuticals but may pose toxicity risks. The dimethoxy groups in the target compound could offer a safer profile.

- High similarity scores (e.g., 0.85 for 145783-14-8) suggest shared synthetic pathways or reactivity, though biological activity may differ significantly.

Actividad Biológica

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide features a pyrimidine ring substituted with methoxy groups and an oleamide moiety. The structure can be represented as follows:

This compound's unique structural characteristics contribute to its interaction with biological targets.

The biological activity of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is primarily attributed to its interaction with various receptors and enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : This compound has been shown to inhibit FAAH, an enzyme responsible for the breakdown of fatty acid amides such as oleamide and anandamide. Inhibition of FAAH can lead to increased levels of these neuromodulators, potentially enhancing their physiological effects .

- Antioxidant Activity : Preliminary studies suggest that N-(4,6-Dimethoxypyrimidin-5-yl)oleamide may exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells .

- Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity. It has been linked to the inhibition of cancer cell proliferation in vitro, particularly in specific cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide:

Study 1: FAAH Inhibition and Neuromodulation

A study investigating the effects of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide on FAAH demonstrated that the compound significantly inhibited the enzyme's activity. This led to elevated levels of endogenous fatty acid amides, which are known to modulate pain and inflammation pathways. The study highlighted potential therapeutic applications in pain management and neuroprotection .

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide against reactive oxygen species (ROS). Results indicated a significant decrease in ROS levels in treated cells compared to controls, suggesting that this compound could protect against oxidative damage .

Study 3: Anticancer Activity

Research focused on the anticancer effects revealed that N-(4,6-Dimethoxypyrimidin-5-yl)oleamide inhibited cell growth in several cancer cell lines, including breast and colorectal cancer models. The compound exhibited IC50 values ranging from 100 μg/mL to 300 μg/mL across different cell types, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.